2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Catalog No.
S9099018
CAS No.
M.F
C7H4ClN3O
M. Wt
181.58 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Product Name

2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

InChI

InChI=1S/C7H4ClN3O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12)

InChI Key

DVTKOFMIBKSVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)Cl

2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. It features a fused pyridine and pyrimidine ring system, characterized by the presence of a chlorine atom at the 2-position and a keto group at the 4-position. This compound has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a scaffold for developing kinase inhibitors targeting various diseases, including cancer and inflammatory disorders.

  • Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocyclic structures, enhancing its structural diversity and potential biological activity.

Common Reagents and Conditions

Typical reagents used in reactions involving 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one include cyanomethyltriphenylphosphonium chloride and triethylamine. These reactions are often performed under reflux conditions in solvents such as acetonitrile, with careful control of temperature and pH to optimize yields and purity.

The biological activity of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one primarily revolves around its role as an inhibitor of specific kinases and receptors. Its mechanism of action involves binding to these molecular targets, inhibiting their activity, which can lead to significant effects on cellular processes. For example, it has been shown to inhibit tyrosine kinases that are crucial in cell signaling pathways associated with cancer progression .

Synthetic Routes

The synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one typically involves several steps:

  • Condensation Reaction: The starting materials often include pyrimidine-5-carbaldehydes reacted with appropriate reagents.
  • Cyclization: Following the initial condensation, cyclization occurs to form the desired heterocyclic structure.

One common synthetic route involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, leading to intermediate products that can be further transformed into 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one .

Industrial Production Methods

In industrial settings, the focus is on optimizing yield while minimizing by-products through multi-step organic reactions. Precise control over reaction conditions is essential for achieving high purity and efficiency in production processes.

2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one has numerous applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors aimed at treating cancer and inflammatory diseases.
  • Biological Research: The compound is utilized for studying enzyme inhibition and receptor interactions, contributing to understanding biochemical pathways involved in disease mechanisms.
  • Industrial

Research into the interaction of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one with various biological targets has revealed its potential as an effective inhibitor. Studies have demonstrated its ability to bind selectively to specific kinases, influencing downstream signaling pathways critical for cell proliferation and survival. These interactions are pivotal in evaluating its therapeutic potential against cancers and other diseases characterized by dysregulated kinase activity .

Similar Compounds

Several compounds share structural similarities with 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one:

  • Pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibition properties and applications in cancer therapy.
  • Pyrazolo[3,4-d]pyrimidines: Recognized for their cyclin-dependent kinase inhibitory activity and potential anticancer effects.
  • 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one: Shares structural features but differs in substitution patterns affecting biological activity.

Uniqueness

The uniqueness of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the chlorine atom at the 2-position. This configuration significantly influences both its reactivity and biological activity compared to similar compounds. Its distinct properties make it a valuable scaffold for developing novel therapeutic agents aimed at various biochemical targets within cellular pathways associated with disease processes .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.0042895 g/mol

Monoisotopic Mass

181.0042895 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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